Vinylzinc bromide
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Overview
Description
Vinylzinc bromide is an organozinc compound with the chemical formula C2H3ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinylzinc bromide can be synthesized through the reaction of vinyl bromide with zinc in the presence of a catalyst. One common method involves the use of a palladium catalyst to facilitate the reaction. The general reaction is as follows: [ \text{CH}_2=\text{CHBr} + \text{Zn} \rightarrow \text{CH}_2=\text{CHZnBr} ]
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process to ensure a consistent and high yield of the compound. The reaction conditions typically involve maintaining a controlled temperature and pressure to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Vinylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the vinyl group is replaced by another nucleophile.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Tetrahydrofuran (THF): Often used as a solvent.
Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure.
Major Products:
Alcohols: Formed from the addition of this compound to carbonyl compounds.
Alkenes: Formed from coupling reactions with other alkenyl or aryl halides.
Scientific Research Applications
Vinylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which vinylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The vinyl group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the zinc atom, which stabilizes the intermediate and enhances its nucleophilicity.
Comparison with Similar Compounds
Vinyl Bromide (CH2=CHBr): A precursor to vinylzinc bromide, used in similar reactions but lacks the reactivity provided by the zinc atom.
Vinyl Magnesium Bromide (CH2=CHMgBr): Another organometallic reagent used in similar types of reactions but with different reactivity and stability profiles.
Uniqueness: this compound is unique in its ability to form stable intermediates that can participate in a wide range of chemical reactions. The presence of the zinc atom provides enhanced reactivity and selectivity compared to other similar compounds.
Biological Activity
Vinylzinc bromide (C2H3ZnBr) is an organozinc compound that plays a significant role in organic synthesis and biological applications. Its unique chemical properties allow it to participate in various reactions, leading to the formation of biologically active compounds. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound acts primarily as a nucleophile due to the presence of the vinyl group, which can attack electrophilic centers in other molecules. The zinc atom stabilizes the reactive intermediates formed during these reactions, enhancing their nucleophilicity. This mechanism is crucial for its application in synthesizing complex organic molecules, including pharmaceuticals and biologically active compounds .
Applications in Biological Research
-
Synthesis of Biologically Active Compounds : this compound is utilized in the synthesis of various biologically active molecules, including:
- Antitumor agents
- Antiviral compounds
- Antibiotics
- Pharmaceutical Development : The compound serves as an intermediate in the development of pharmaceutical agents. Its ability to form carbon-carbon bonds makes it valuable for constructing complex drug structures .
- Polymer Production : In industrial applications, this compound is used in producing polymers and other materials with specific biological properties.
Case Study 1: Antitumor Activity
A study investigated the use of this compound in synthesizing a series of vinyl-substituted heterocycles with potential antitumor activity. The synthesized compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Case Study 2: Antiviral Properties
Research focused on this compound's role in developing antiviral agents targeting HIV-1. By employing this compound in a series of reactions, researchers successfully synthesized compounds that exhibited inhibitory effects on viral replication. These findings suggest that this compound can be a useful reagent in creating antiviral therapies .
Data Tables
Compound | Activity Type | Reference |
---|---|---|
Vinyl-substituted heterocycles | Antitumor | |
Vinyl derivatives | Antiviral | |
Various biologically active compounds | Antibiotic |
Recent Advances
Recent research has highlighted advancements in using this compound for synthesizing complex natural products and pharmaceuticals. For instance, its application in cross-coupling reactions has shown promise for generating diverse molecular scaffolds with potential therapeutic benefits .
Properties
IUPAC Name |
bromozinc(1+);ethene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.BrH.Zn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOHTNFDGTPON-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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